6-Methyl-5-(M-tolyl)thiazolo[3,2-B][1,2,4]triazole
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Overview
Description
6-Methyl-5-(M-tolyl)thiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that features a thiazole ring fused with a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-(M-tolyl)thiazolo[3,2-B][1,2,4]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with a hydrazine derivative, followed by cyclization to form the fused ring system. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction is typically carried out under reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-(M-tolyl)thiazolo[3,2-B][1,2,4]triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thiazole or triazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 6-Methyl-5-(M-tolyl)thiazolo[3,2-B][1,2,4]triazole and its derivatives involves interactions with various molecular targets and pathways. For example, some derivatives have been shown to inhibit enzymes involved in inflammation and oxidative stress, such as cyclooxygenase and nitric oxide synthase. Additionally, the compound may interact with cellular receptors and signaling pathways, modulating processes like apoptosis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-5-M-tolyl-4H-(1,2,4)triazole-3-thiol
- 4-Phenyl-5-M-tolyl-4H-(1,2,4)triazole-3-thiol
- 6-(3,4-Dimethoxyphenyl)-3-phenyl-2H-[1,3]thiazolo[2,3-C][1,2,4]triazine
- 3-Methyl-5,6-diphenyl-1,2,4-triazine
Uniqueness
6-Methyl-5-(M-tolyl)thiazolo[3,2-B][1,2,4]triazole stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced reactivity and specificity in certain applications, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H11N3S |
---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
6-methyl-5-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C12H11N3S/c1-8-4-3-5-10(6-8)11-9(2)15-12(16-11)13-7-14-15/h3-7H,1-2H3 |
InChI Key |
NCPHMDIRTWYACB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(N3C(=NC=N3)S2)C |
Origin of Product |
United States |
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